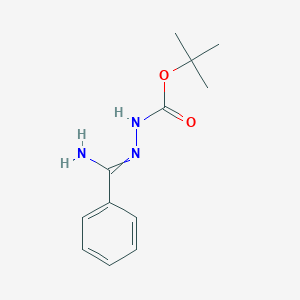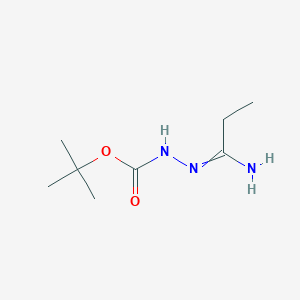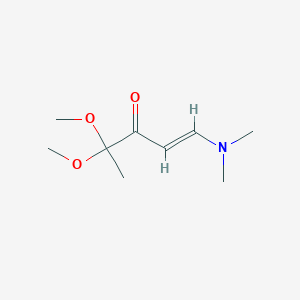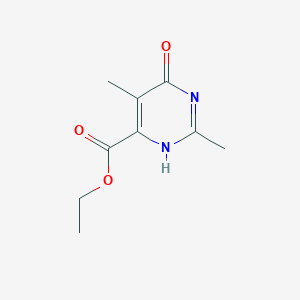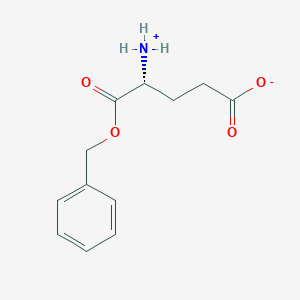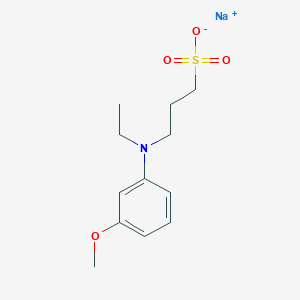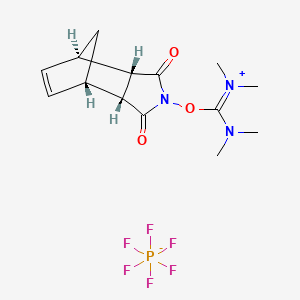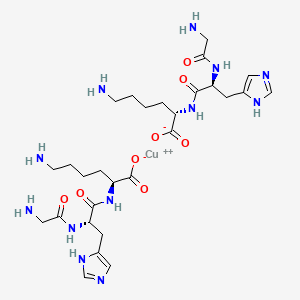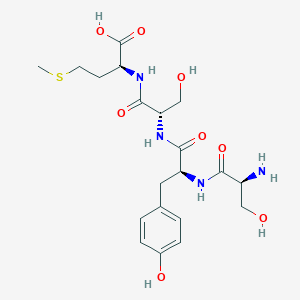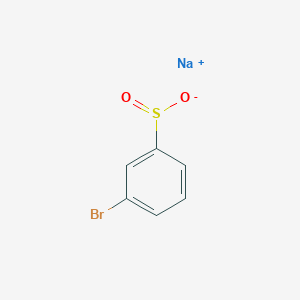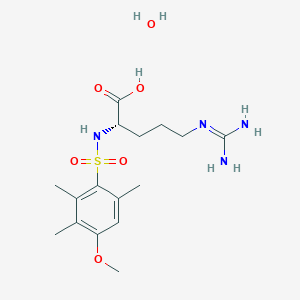
Mtr-Arg-OH.H2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mtr-Arg-OH.H2O: , also known as Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine monohydrate, is a protected arginine derivative used primarily in solid-phase peptide synthesis. The compound is characterized by the presence of a methoxytrimethylbenzene sulfonyl (Mtr) group, which serves as a protecting group for the guanidine side chain of arginine. This protection is crucial for preventing unwanted side reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mtr-Arg-OH.H2O typically involves the following steps:
Protection of the Guanidine Group: The guanidine group of arginine is protected using the methoxytrimethylbenzene sulfonyl (Mtr) group. This is achieved by reacting arginine with methoxytrimethylbenzene sulfonyl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of arginine is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the Mtr-protected arginine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for peptide synthesis applications.
化学反应分析
Types of Reactions:
Deprotection Reactions: Mtr-Arg-OH.H2O undergoes deprotection reactions to remove the Mtr and Fmoc protecting groups. These reactions are typically carried out using trifluoroacetic acid (TFA) for Mtr deprotection and piperidine for Fmoc deprotection.
Coupling Reactions: The compound participates in peptide coupling reactions, where it is linked to other amino acids to form peptides. Common reagents used in these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Mtr group removal, piperidine for Fmoc group removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and other coupling reagents.
Major Products Formed:
Deprotected Arginine: After removal of the protecting groups, the major product is free arginine, which can then participate in further peptide synthesis reactions.
Peptide Chains: When used in peptide synthesis, the major products are peptide chains containing arginine residues.
科学研究应用
Chemistry:
Peptide Synthesis: Mtr-Arg-OH.H2O is widely used in the synthesis of peptides, where it serves as a protected arginine building block. The Mtr group provides selective protection, allowing for the sequential addition of amino acids.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for biological research, including the study of protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: Peptides synthesized using this compound are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for industrial applications, including the development of diagnostic assays and biosensors.
作用机制
Mechanism:
Protection and Deprotection: The Mtr group protects the guanidine side chain of arginine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Mtr group is removed under acidic conditions, revealing the free guanidine group.
Coupling Reactions: The Fmoc-protected amino group of Mtr-Arg-OH.H2O participates in coupling reactions with other amino acids, forming peptide bonds through nucleophilic attack on activated carboxyl groups.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of solid-phase peptide synthesis, where it acts as a building block for the construction of peptide chains.
相似化合物的比较
Nα-Fmoc-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine (Fmoc-Arg(Pmc)-OH): Another protected arginine derivative used in peptide synthesis. The Pmc group is more stable than the Mtr group but requires harsher conditions for removal.
Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH): Similar to Fmoc-Arg(Pmc)-OH, but with a different protecting group that offers a balance between stability and ease of removal.
Uniqueness:
Mtr Group Sensitivity: The Mtr group in Mtr-Arg-OH.H2O is more acid-sensitive compared to other protecting groups like Pmc and Pbf, making it easier to remove under milder conditions. This property is particularly useful in synthesizing peptides that are sensitive to harsh deprotection conditions.
属性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]pentanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S.H2O/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-12(15(21)22)6-5-7-19-16(17)18;/h8,12,20H,5-7H2,1-4H3,(H,21,22)(H4,17,18,19);1H2/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWZNMKNSZHWNY-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(CCCN=C(N)N)C(=O)O)C)C)OC.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C)C)OC.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
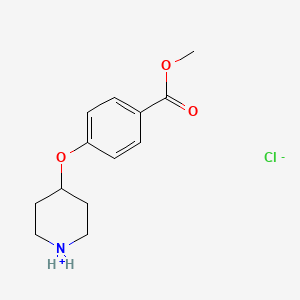
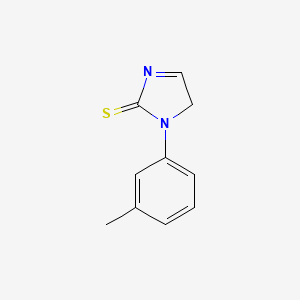
![2-[[[2-(1-Benzylpyrrolidine-2-carbonyl)azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B7881158.png)

